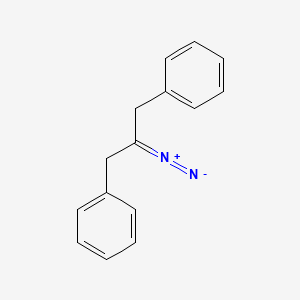
Benzene, 1,1'-(2-diazo-1,3-propanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis- is an organic compound characterized by the presence of two benzene rings connected by a diazo group and a propanediyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis- typically involves the reaction of 1,3-diphenylpropane-2-one with hydrazine hydrate in the presence of potassium hydroxide (KOH) as a base. The reaction is carried out in water as a solvent and requires heating for about 2 hours . The yield of this reaction is approximately 80%.
Industrial Production Methods
While specific industrial production methods for Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Produces benzene derivatives with oxygen-containing functional groups.
Reduction: Forms benzene derivatives with amine groups.
Substitution: Results in halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis- involves its interaction with molecular targets through its diazo group. The diazo group can participate in various chemical reactions, such as forming covalent bonds with nucleophiles. This interaction can lead to the modification of molecular pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylpropane: Similar structure but lacks the diazo group.
1,3-Diphenylpropane-2-one: Precursor in the synthesis of Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis-.
Benzene, 1,1’-(1,3-propanediyl)bis-: Similar structure but with different functional groups.
Propriétés
Numéro CAS |
166264-26-2 |
|---|---|
Formule moléculaire |
C15H14N2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(2-diazo-3-phenylpropyl)benzene |
InChI |
InChI=1S/C15H14N2/c16-17-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
LITPELIOTFCRQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=[N+]=[N-])CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


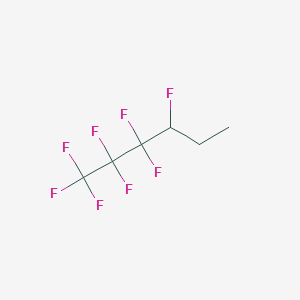

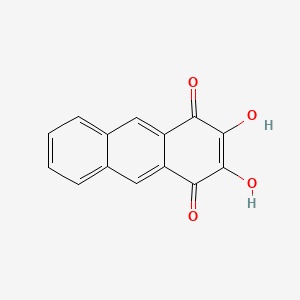
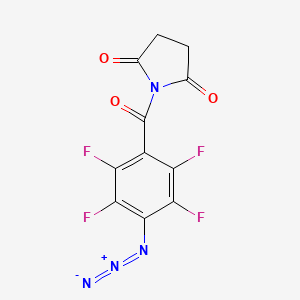
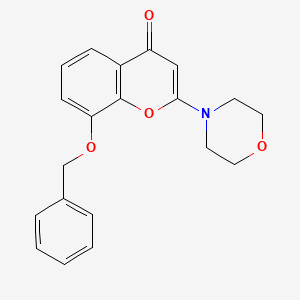
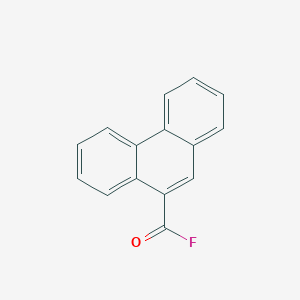
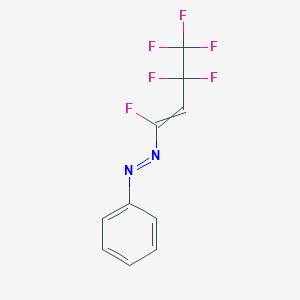
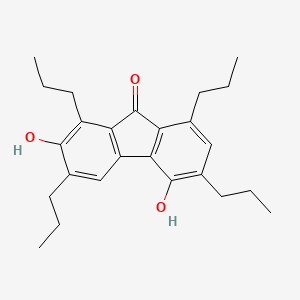

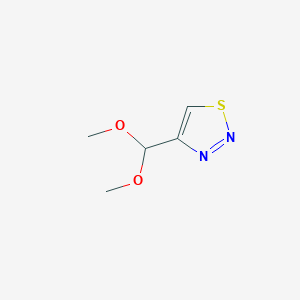
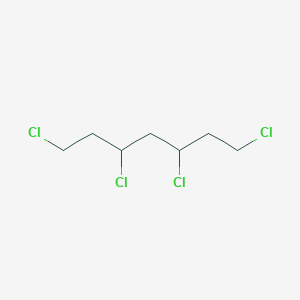
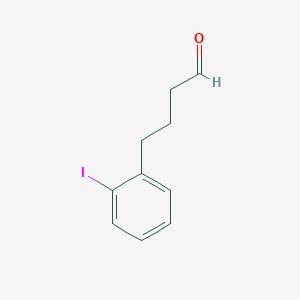

![2-[(4-Hydroxyphenyl)sulfanyl]ethyl [(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14273244.png)
